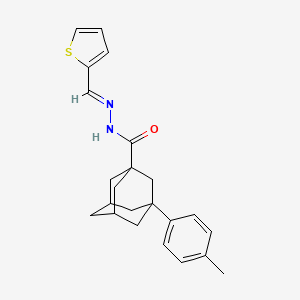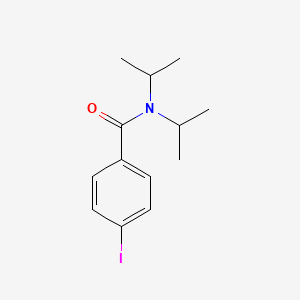
3-(4-methylphenyl)-N'-(2-thienylmethylene)-1-adamantanecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methylphenyl)-N'-(2-thienylmethylene)-1-adamantanecarbohydrazide, also known as ATC, is a chemical compound that has been of interest to researchers due to its potential therapeutic properties. In
Mécanisme D'action
The mechanism of action of 3-(4-methylphenyl)-N'-(2-thienylmethylene)-1-adamantanecarbohydrazide is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways in cells. For example, 3-(4-methylphenyl)-N'-(2-thienylmethylene)-1-adamantanecarbohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
3-(4-methylphenyl)-N'-(2-thienylmethylene)-1-adamantanecarbohydrazide has been found to have various biochemical and physiological effects in cells. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity. It has also been found to increase the production of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell damage. Additionally, 3-(4-methylphenyl)-N'-(2-thienylmethylene)-1-adamantanecarbohydrazide has been shown to reduce inflammation in cells and may have potential as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-methylphenyl)-N'-(2-thienylmethylene)-1-adamantanecarbohydrazide in lab experiments is that it has been shown to have activity against various diseases, making it a potentially useful compound for drug development. Additionally, 3-(4-methylphenyl)-N'-(2-thienylmethylene)-1-adamantanecarbohydrazide is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 3-(4-methylphenyl)-N'-(2-thienylmethylene)-1-adamantanecarbohydrazide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic properties.
Orientations Futures
There are several future directions for research on 3-(4-methylphenyl)-N'-(2-thienylmethylene)-1-adamantanecarbohydrazide. One area of interest is in optimizing its therapeutic properties for specific diseases, such as cancer or Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and how it interacts with various enzymes and signaling pathways in cells. Finally, research is needed to determine the safety and efficacy of 3-(4-methylphenyl)-N'-(2-thienylmethylene)-1-adamantanecarbohydrazide in animal models and human clinical trials.
Méthodes De Synthèse
The synthesis of 3-(4-methylphenyl)-N'-(2-thienylmethylene)-1-adamantanecarbohydrazide involves the reaction of 3-(4-methylphenyl)-1-adamantanecarboxylic acid with thiosemicarbazide in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with 2-bromo-3-thiophenecarboxaldehyde to yield 3-(4-methylphenyl)-N'-(2-thienylmethylene)-1-adamantanecarbohydrazide.
Applications De Recherche Scientifique
3-(4-methylphenyl)-N'-(2-thienylmethylene)-1-adamantanecarbohydrazide has been studied for its potential therapeutic properties in various diseases, including cancer, tuberculosis, and Alzheimer's disease. Research has shown that 3-(4-methylphenyl)-N'-(2-thienylmethylene)-1-adamantanecarbohydrazide has anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have antimicrobial activity against Mycobacterium tuberculosis, the bacteria that causes tuberculosis. Additionally, 3-(4-methylphenyl)-N'-(2-thienylmethylene)-1-adamantanecarbohydrazide has been shown to have neuroprotective effects and may have potential as a treatment for Alzheimer's disease.
Propriétés
IUPAC Name |
3-(4-methylphenyl)-N-[(E)-thiophen-2-ylmethylideneamino]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2OS/c1-16-4-6-19(7-5-16)22-10-17-9-18(11-22)13-23(12-17,15-22)21(26)25-24-14-20-3-2-8-27-20/h2-8,14,17-18H,9-13,15H2,1H3,(H,25,26)/b24-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIONWMUAWUMNI-ZVHZXABRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NN=CC5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)N/N=C/C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-allyl-2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5758189.png)


![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-cyclohexylhydrazinecarboxamide](/img/structure/B5758231.png)
![N,N-dimethyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5758239.png)


methanol](/img/structure/B5758263.png)




![N-[2-(acetylamino)phenyl]-2-phenoxyacetamide](/img/structure/B5758291.png)
